molecular formula C10H16ClNO B1375846 (S)-3-P-Tolyl-beta-alaninol hcl CAS No. 1391438-22-4

(S)-3-P-Tolyl-beta-alaninol hcl

Cat. No.: B1375846
CAS No.: 1391438-22-4
M. Wt: 201.69 g/mol
InChI Key: ILHNRULLIZUQSW-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-P-Tolyl-beta-alaninol hydrochloride is a chiral compound that belongs to the class of beta-amino alcohols. It is characterized by the presence of a tolyl group attached to the beta-carbon of alaninol, with the (S)-configuration indicating its stereochemistry. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-P-Tolyl-beta-alaninol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-3-P-Tolyl-beta-alanine.

    Reduction: The carboxylic acid group of (S)-3-P-Tolyl-beta-alanine is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Hydrochloride Formation: The resulting (S)-3-P-Tolyl-beta-alaninol is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.

Industrial Production Methods

In industrial settings, the production of (S)-3-P-Tolyl-beta-alaninol hydrochloride may involve:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to reduce the carboxylic acid group.

    Continuous Flow Synthesis: Employing continuous flow reactors to optimize reaction conditions and improve yield and purity.

    Crystallization: Purifying the final product through crystallization techniques to obtain high-purity (S)-3-P-Tolyl-beta-alaninol hydrochloride.

Chemical Reactions Analysis

Types of Reactions

(S)-3-P-Tolyl-beta-alaninol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form different derivatives using reducing agents like sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: Formation of (S)-3-P-Tolyl-beta-alanine ketone.

    Reduction: Formation of (S)-3-P-Tolyl-beta-alaninol derivatives.

    Substitution: Formation of (S)-3-P-Tolyl-beta-alanine chloride.

Scientific Research Applications

(S)-3-P-Tolyl-beta-alaninol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding studies.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-3-P-Tolyl-beta-alaninol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    ®-3-P-Tolyl-beta-alaninol hydrochloride: The enantiomer of (S)-3-P-Tolyl-beta-alaninol hydrochloride, differing in stereochemistry.

    3-P-Tolyl-beta-alanine: The precursor to (S)-3-P-Tolyl-beta-alaninol hydrochloride, lacking the hydroxyl group.

    3-P-Tolyl-beta-alanine methyl ester: A derivative with a methyl ester group instead of the hydroxyl group.

Uniqueness

(S)-3-P-Tolyl-beta-alaninol hydrochloride is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties that can influence its reactivity and interaction with biological targets. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and in studies requiring enantiomerically pure compounds.

Properties

IUPAC Name

(3S)-3-amino-3-(4-methylphenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8-2-4-9(5-3-8)10(11)6-7-12;/h2-5,10,12H,6-7,11H2,1H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHNRULLIZUQSW-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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